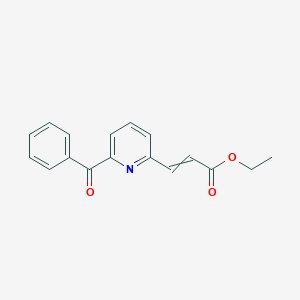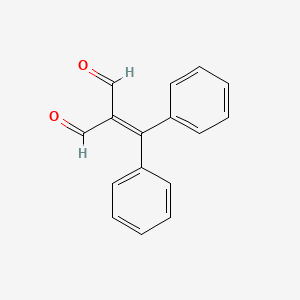
3-Butyl-5-methylocta-3,4-diene-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-5-methylocta-3,4-diene-1,8-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methylocta-3,4-diene-1,8-diol can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods typically require specific reagents and conditions to ensure the formation of the conjugated diene system .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-methylocta-3,4-diene-1,8-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation catalysts.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: MCPBA, osmium tetroxide, and potassium permanganate are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: Epoxides and vicinal diols.
Reduction: Saturated hydrocarbons.
Substitution: Ethers and esters.
Scientific Research Applications
3-Butyl-5-methylocta-3,4-diene-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-5-methylocta-3,4-diene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and conjugated diene system. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with industrial significance.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
1,4-Butanediol: A diol with applications in polymer production.
Uniqueness
3-Butyl-5-methylocta-3,4-diene-1,8-diol is unique due to its specific structure, which combines a conjugated diene system with hydroxyl groups.
Properties
CAS No. |
85217-12-5 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
InChI |
InChI=1S/C13H24O2/c1-3-4-7-13(8-10-15)11-12(2)6-5-9-14/h14-15H,3-10H2,1-2H3 |
InChI Key |
RXISSZFOORWSQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C(C)CCCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


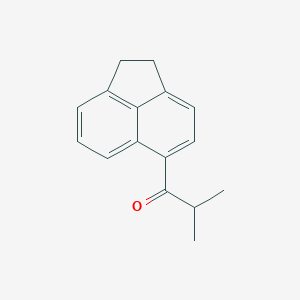
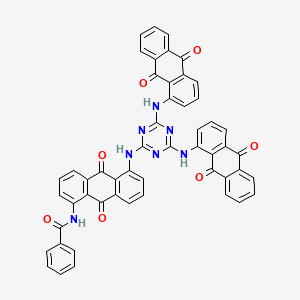

![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)

![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
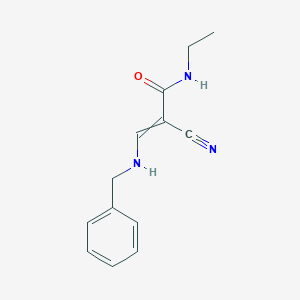

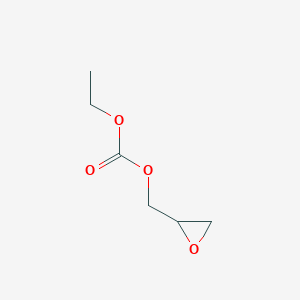
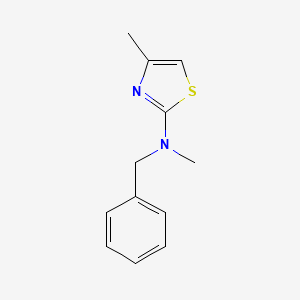
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

